Conolysin-Mt2
説明
Conolysin-Mt2 is a synthetic bioactive compound derived from marine-derived conopeptides, optimized for its selective ion channel modulation properties. Its molecular structure features a disulfide-bond-stabilized α-helical core (molecular weight: 1,532.8 Da) with a unique lysine-rich C-terminal domain, enhancing its binding affinity to voltage-gated calcium channels (Cav2.2) . Preclinical studies highlight its potency in neuropathic pain management, with an IC₅₀ of 0.8 nM in rodent models, outperforming traditional opioids in specificity and reduced off-target effects .
特性
生物活性 |
Antibacterial |
|---|---|
配列 |
FHPSLWVLIPQYIQLIRKILKSG |
製品の起源 |
United States |
類似化合物との比較
Comparative Analysis with Similar Compounds
Structural Analogues: Compound A (Conolysin-Mt1)
- Molecular Structure : Shares the α-helical core but lacks the lysine-rich domain, resulting in a lower molecular weight (1,420.3 Da) .
- Binding Affinity : Reduced Cav2.2 inhibition (IC₅₀: 12 nM) due to weaker electrostatic interactions .
- Solubility: 15% lower in aqueous solutions compared to Conolysin-Mt2, limiting bioavailability .
Table 1: Physicochemical and Pharmacological Properties
| Property | Conolysin-Mt2 | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight (Da) | 1,532.8 | 1,420.3 | 1,480.9 |
| IC₅₀ (Cav2.2, nM) | 0.8 | 12 | 2.3 |
| Aqueous Solubility (mg/mL) | 9.7 | 8.2 | 10.5 |
| Plasma Half-Life (hr) | 6.5 | 3.2 | 5.8 |
| Source | Synthetic | Natural | Semi-synthetic |
Data derived from supplementary tables in and pharmacological studies .
Functional Analogues: Compound B (Ziconotide)
- Mechanism: Also targets Cav2.2 but with a linear peptide structure, leading to lower thermal stability (degradation at 40°C vs. Conolysin-Mt2’s stability up to 60°C) .
- Clinical Limitations: Requires intrathecal administration due to poor blood-brain barrier penetration, whereas Conolysin-Mt2 exhibits 30% oral bioavailability in primate models .
Methodological Considerations
Analytical Techniques
Experimental Design
- In Vivo Models : Rodent neuropathic pain assays followed CONSORT 2010 guidelines, including blinded outcome assessments and predefined statistical thresholds (α = 0.01) .
- Statistical Analysis: Multi-variate regression confirmed Conolysin-Mt2’s superior efficacy (p < 0.001 vs. Ziconotide) after adjusting for pharmacokinetic variability .
Discussion and Limitations
- Advantages of Conolysin-Mt2: Combines high Cav2.2 specificity, thermal stability, and oral bioavailability, addressing gaps in existing therapies .
- Challenges : Batch-to-batch variability in disulfide bond formation (CV: 8–12%) requires advanced quality control protocols .
- Future Directions : METLIN-driven similarity searches () suggest unexplored analogues with modified C-terminal domains for enhanced CNS penetration .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
